molecular formula C9H8N2O B1625987 2-(1,2-Oxazol-4-yl)aniline CAS No. 87488-70-8

2-(1,2-Oxazol-4-yl)aniline

Cat. No. B1625987
CAS RN: 87488-70-8
M. Wt: 160.17 g/mol
InChI Key: POHTVVWNOSWRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Oxazol-4-yl)aniline is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87488-70-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-(1,2-oxazol-4-yl)aniline

InChI

InChI=1S/C9H8N2O/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,10H2

InChI Key

POHTVVWNOSWRRO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CON=C2)N

Canonical SMILES

C1=CC=C(C(=C1)C2=CON=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 108 g of stannous chloride dihydrate in 270 ml of concentrated hydrochloric acid was added portionwise 30 g of 4-(2-nitrophenyl)isoxazole prepared in Example 10 at less than 30° C. The suspension was stirred at about 20°-35° C. for 10 hours, then cooled to 10° C. and filtered. The solid was added to ice-water (400 ml), 50% NaOH was added to make the suspension basic to a pH of about 10, and the resultant suspension filtered. The solid was washed 3×100 ml of water and suction dried to give 18 g of the title compound; m.p. 48°-51° C.
[Compound]
Name
stannous chloride dihydrate
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
4-(2-nitrophenyl)isoxazole
Quantity
30 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.